molecular formula C18H15N3O3S2 B2848493 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide CAS No. 852453-47-5

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2848493
CAS No.: 852453-47-5
M. Wt: 385.46
InChI Key: PDNBKVMLPWLTIW-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a phenoxybenzenesulfonamide group, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method allows for better control over reaction parameters and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide is unique due to its combination of the imidazo[2,1-b][1,3]thiazole ring and phenoxybenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,19-12-14-13-21-10-11-25-18(21)20-14)17-8-6-16(7-9-17)24-15-4-2-1-3-5-15/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBKVMLPWLTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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